acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole
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Overview
Description
Acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole is a complex organic compound that features a combination of acetonitrile and a substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole typically involves a multi-step process. One common method starts with the reaction of 2-nitrophenylacetonitrile with benzaldehyde derivatives under basic conditions to form the imidazole ring. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted imidazole derivatives, while reduction can produce amino-substituted imidazole derivatives.
Scientific Research Applications
Acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions and enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylacetonitrile: A precursor in the synthesis of the target compound.
4,5-Diphenyl-1H-imidazole: A structurally similar imidazole derivative.
Uniqueness
Acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole is unique due to the presence of both acetonitrile and a substituted imidazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
138783-06-9 |
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Molecular Formula |
C23H18N4O2 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
acetonitrile;2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C21H15N3O2.C2H3N/c25-24(26)18-14-8-7-13-17(18)21-22-19(15-9-3-1-4-10-15)20(23-21)16-11-5-2-6-12-16;1-2-3/h1-14H,(H,22,23);1H3 |
InChI Key |
UFGOVJQTHBLVLN-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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